1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
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Description
1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O and its molecular weight is 321.344. The purity is usually 95%.
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Scientific Research Applications
Research Applications of Chemical Analogues
Biological Activities of Phenothiazines and Triazolopyrimidines
Research has identified phenothiazines and triazolopyrimidines as compounds with significant biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities are attributed to their interactions with biological systems, including DNA intercalation and membrane penetration, highlighting their potential in medicinal chemistry and drug development (Pluta, Morak-Młodawska, & Jeleń, 2011); (Renyu et al., 2018).
Synthetic Routes for Triazoles
The synthesis of 1,2,3-triazoles, including methods for generating 1,4-disubstituted variants, is crucial for developing new molecules with a broad spectrum of biological activities. This area of research is particularly relevant for drug discovery, highlighting the synthetic versatility and potential therapeutic applications of triazole derivatives (Kaushik et al., 2019).
Novel Triazole Derivatives
The exploration of novel 1H-1,2,3- and 1H-1,2,4-triazole derivatives emphasizes the ongoing interest in developing new drugs with diverse biological activities. This research underscores the importance of triazole derivatives in addressing a range of health conditions and the need for new synthetic methods and biological evaluations (Ferreira et al., 2013).
Functional Chemical Groups in CNS Drug Synthesis
Identifying functional chemical groups that could lead to novel CNS-active drugs is a critical area of research. Heterocyclic compounds like triazoles and pyrimidines play a significant role in this domain, offering a foundation for synthesizing compounds with potential CNS activities, ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017).
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c24-15(21-16-19-10-20-22-16)12-7-23(8-12)14-6-13(17-9-18-14)11-4-2-1-3-5-11/h1-6,9-10,12H,7-8H2,(H2,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZQRAOOHGEQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.